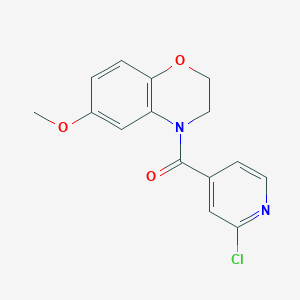
(2-Chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Chloropyridin-4-yl)methanol” is a chemical compound with the molecular formula C6H6ClNO . It appears as an off-white to pale yellow solid .
Molecular Structure Analysis
The molecular structure of “(2-Chloropyridin-4-yl)methanol” can be represented by the SMILES string "OCC1=CC=NC(Cl)=C1" .Physical And Chemical Properties Analysis
“(2-Chloropyridin-4-yl)methanol” has a molecular weight of 143.57 g/mol . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The compound and its derivatives have been explored for their synthesis methods and potential antimicrobial activities. For instance, novel pyridine derivatives, including those related to (2-Chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone, have been synthesized and tested for antimicrobial effects. These studies show variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Crystal and Molecular Structure Analysis
Understanding the crystal and molecular structure of compounds is crucial for their application in scientific research. Studies have detailed the synthesis, crystallography, and structural analysis of compounds closely related to (2-Chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone, providing insights into their molecular configurations and interactions. Such analyses are fundamental in drug design and the development of materials with specific properties (Lakshminarayana et al., 2009).
Electrochemical Synthesis and Properties
Electrochemical methods have been applied to synthesize novel derivatives of benzoxazine, demonstrating the utility of these approaches in generating compounds with specific functions, including those with anti-stress oxidative properties. These methodologies offer a versatile tool for creating a wide range of compounds for various research applications, including those related to (2-Chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone (Largeron & Fleury, 1998).
Molecular Interaction Studies
Investigations into the molecular interactions of related compounds with specific receptors can provide valuable insights into their potential therapeutic applications. For example, studies on the antagonist activity of related compounds at the CB1 cannabinoid receptor have shed light on the molecular underpinnings of receptor-ligand interactions, which is crucial for the design of targeted therapies (Shim et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-20-11-2-3-13-12(9-11)18(6-7-21-13)15(19)10-4-5-17-14(16)8-10/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPVPZXRQCRICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCN2C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

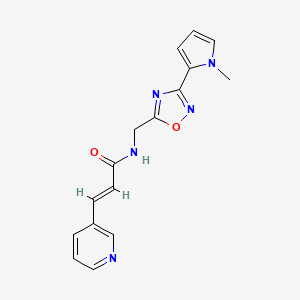
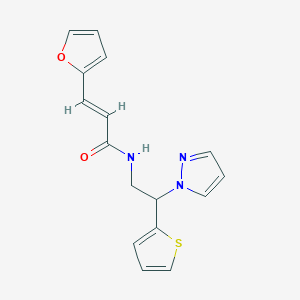
![2-Methoxy-5-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)sulfamoyl]benzamide](/img/structure/B2953114.png)
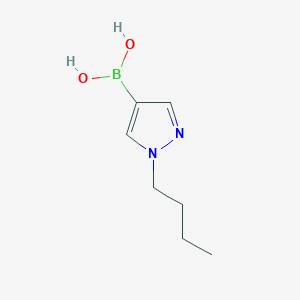
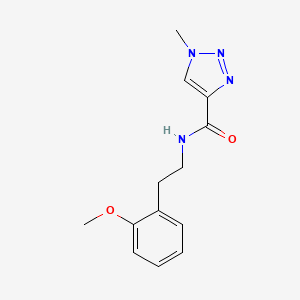
![9-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
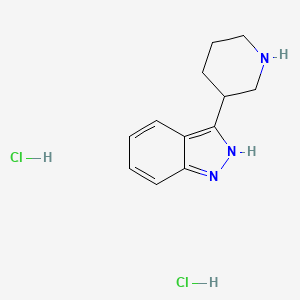
![6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2953123.png)
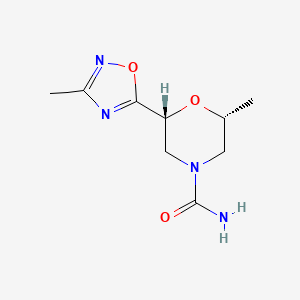
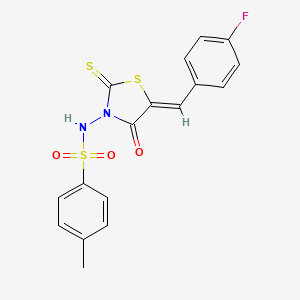
![(E)-ethyl 5-(4-methoxyphenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2953129.png)
![8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2953131.png)

